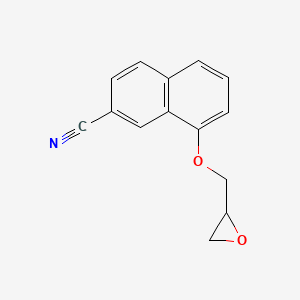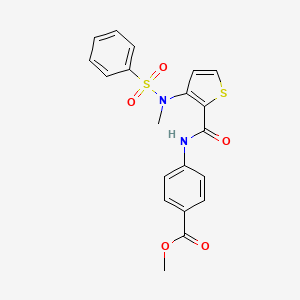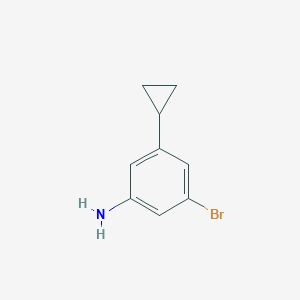![molecular formula C27H25N5O3 B2895362 2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-1-naphthylacetamide CAS No. 1358299-61-2](/img/no-structure.png)
2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-1-naphthylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-1-naphthylacetamide is a useful research compound. Its molecular formula is C27H25N5O3 and its molecular weight is 467.529. The purity is usually 95%.
BenchChem offers high-quality 2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-1-naphthylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-1-naphthylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research on related compounds primarily focuses on the synthesis and biological evaluation of pyrazolopyrimidine derivatives and their potential applications. For example, studies have synthesized various pyrazolopyrimidine derivatives to explore their binding affinities and selectivity towards peripheral benzodiazepine receptors (PBRs), suggesting applications in imaging neurodegenerative disorders through positron emission tomography (PET) (Fookes et al., 2008). These compounds are of interest due to their high affinity and selectivity for PBRs compared to central benzodiazepine receptors (CBRs), with implications for neurodegenerative disease research and diagnostic imaging.
Antimicrobial and Insecticidal Activity
Several studies focus on the antimicrobial and insecticidal potential of pyrazolopyrimidine derivatives. For instance, compounds synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide have been evaluated for their insecticidal activity against the cotton leafworm, Spodoptera littoralis, demonstrating the potential application of these compounds in agricultural pest control (Fadda et al., 2017).
Anti-Tumor Activities
Research has also been conducted on the anti-tumor activities of pyrazolopyrimidine derivatives, with some compounds showing potent cytotoxic activity against various human cancer cell lines. This suggests potential applications in the development of new anticancer drugs (Ahmed et al., 2009).
Synthesis Techniques
In the synthesis of related compounds, methods such as microwave irradiative cyclocondensation have been utilized to prepare pyrimidine linked pyrazole heterocyclics, highlighting advanced techniques in the efficient synthesis of complex heterocyclic compounds (Deohate & Palaspagar, 2020). These techniques enable the exploration of novel compounds for scientific research applications, including pharmacological and material science research.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidine-4-carboxylic acid with 1-naphthylamine followed by acetylation of the resulting amide.", "Starting Materials": [ "6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidine-4-carboxylic acid", "1-naphthylamine", "Acetic anhydride", "Triethylamine", "Dimethylformamide", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidine-4-carboxylic acid (1.0 equiv) and 1-naphthylamine (1.2 equiv) in dichloromethane and add triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Filter the reaction mixture and wash the solid with dichloromethane. Dry the solid under vacuum to obtain the amide intermediate.", "Step 3: Dissolve the amide intermediate in dimethylformamide and add acetic anhydride (1.2 equiv) and triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Quench the reaction by adding water and stirring for 30 minutes. Extract the organic layer with dichloromethane and wash with sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate and concentrate under vacuum.", "Step 5: Purify the crude product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent to obtain the final product." ] } | |
Numéro CAS |
1358299-61-2 |
Nom du produit |
2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-1-naphthylacetamide |
Formule moléculaire |
C27H25N5O3 |
Poids moléculaire |
467.529 |
Nom IUPAC |
2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C27H25N5O3/c1-3-32-25-24(18(2)29-32)30(27(35)31(26(25)34)16-19-10-5-4-6-11-19)17-23(33)28-22-15-9-13-20-12-7-8-14-21(20)22/h4-15H,3,16-17H2,1-2H3,(H,28,33) |
Clé InChI |
CTVDBMGTFHECAQ-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)NC4=CC=CC5=CC=CC=C54 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-bromo-2-fluorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)acetamide](/img/structure/B2895281.png)
![1-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2895282.png)


![3-({3-[(Oxolan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)propanoic acid](/img/structure/B2895288.png)


![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2895294.png)


![1-[1-(2-Chlorophenyl)triazol-4-yl]cyclobutane-1-sulfonamide](/img/structure/B2895300.png)
![1,3-Benzothiazol-6-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2895301.png)